4,4-Diethoxy-N-methylbutan-1-amine

Zolmitriptan Impurity Profiling Analytical Reference Standard

4,4-Diethoxy-N-methylbutan-1-amine (CAS 114094-45-0), also known as γ‑Methylaminobutyraldehyde diethyl acetal, is a protected amino-aldehyde building block (C₉H₂₁NO₂, MW 175.27 g mol⁻¹). It is predominantly utilized as a high‑purity analytical reference standard for identifying and quantifying a specific process‑related impurity in the synthesis of triptan antimigraine drugs, particularly Zolmitriptan and Rizatriptan.

Molecular Formula C9H21NO2
Molecular Weight 175.27 g/mol
CAS No. 114094-45-0
Cat. No. B018309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diethoxy-N-methylbutan-1-amine
CAS114094-45-0
Synonyms4,4-Diethoxy-N-methyl-1-butanamine; 
Molecular FormulaC9H21NO2
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCOC(CCCNC)OCC
InChIInChI=1S/C9H21NO2/c1-4-11-9(12-5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3
InChIKeyPUDDNHSIGUYGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Diethoxy-N-methylbutan-1-amine (CAS 114094-45-0): A Critical Reference Standard for Triptan Impurity Profiling


4,4-Diethoxy-N-methylbutan-1-amine (CAS 114094-45-0), also known as γ‑Methylaminobutyraldehyde diethyl acetal, is a protected amino-aldehyde building block (C₉H₂₁NO₂, MW 175.27 g mol⁻¹) [1]. It is predominantly utilized as a high‑purity analytical reference standard for identifying and quantifying a specific process‑related impurity in the synthesis of triptan antimigraine drugs, particularly Zolmitriptan and Rizatriptan . Its N‑methyl secondary amine and diethyl acetal functionalities define its chromatographic and mass spectrometric behavior, making it a distinct marker for incomplete acetal reduction during manufacturing .

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Impurity profiling workflow. Reference standard for Zolmitriptan Impurity 34 identification and quantification.
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Analytical method context. Distinct GC-MS/HPLC retention and MS fragmentation for trace amine-acetal monitoring.
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Regulatory submission support. Matches process-derived impurity for ANDA documentation and monograph development.

Why 4,4-Diethoxy-N-methylbutan-1-amine Cannot Be Substituted by Generic Analogs


In pharmaceutical quality control, the specificity of an impurity reference standard is paramount: a generic amino‑aldehyde acetal cannot replace 4,4‑Diethoxy‑N‑methylbutan‑1‑amine for quantifying Zolmitriptan Impurity 34. This compound arises from incomplete reduction of the N‑methyl amino acetal intermediate, a distinct synthetic pathway not replicated by its non‑methylated analog (4‑aminobutyraldehyde diethyl acetal, CAS 6346‑09‑4) or its dimethylated counterpart (4,4‑Diethoxy‑N,N‑dimethylbutan‑1‑amine, CAS 1116‑77‑4) . Regulatory submissions (e.g., ANDA) demand impurity standards that exactly match the process‑derived substance to ensure accurate quantification at trace levels (ppb range) and avoid misidentification that could lead to batch rejection or patient safety risks .

Identity mismatch Non-methylated analog (CAS 6346-09-4) lacks the N-methyl secondary amine; chromatographic retention and mass spectrum may not transfer.
Regulatory mismatch Dimethyl analog (USP Related Compound H, CAS 1116-77-4) is the intended intermediate, not the process impurity; may lead to misidentification in ANDA filings.
Stability mismatch Free aldehyde form is unstable and prone to oxidation; only the acetal-protected reference standard supports reproducible calibration and quantification.

Quantitative Differentiation of 4,4-Diethoxy-N-methylbutan-1-amine (CAS 114094-45-0) Against Comparator Compounds


Specificity as Zolmitriptan Impurity 34 vs. USP Related Compound H (Dimethyl Analog)

4,4-Diethoxy-N-methylbutan-1-amine (CAS 114094-45-0) is the monomethylated byproduct formed during zolmitriptan synthesis, officially designated as Zolmitriptan Impurity 34. In contrast, the dimethyl analog (CAS 1116-77-4) is the intended intermediate and is listed as USP Zolmitriptan Related Compound H . The monomethyl impurity requires a dedicated reference standard because its chromatographic retention time (RT) and mass spectrum differ from both the dimethyl intermediate and the final API. Vendor specifications indicate a purity of ≥99 % by HPLC for the Impurity 34 standard .

Impurity identity vs. USP Related Compound H
Data to verify
Mono‑ vs. di‑N‑methylation; distinct chromatographic RT and MS fragmentation; different regulatory identity
Supports impurity profiling specificity; the dimethyl analog may not represent the actual process impurity.
Source: vendor COA specification for reversed-phase HPLC.
Zolmitriptan Impurity Profiling Analytical Reference Standard

Trace Detection Sensitivity: ppb-Level GC-MS Analysis for Impurity 34

The N‑methyl secondary amine group of 4,4‑Diethoxy‑N‑methylbutan‑1‑amine enhances protonation efficiency in GC‑MS, enabling a characteristic [M+H]⁺ ion at m/z 176. Vendor method validation data report a detection limit of 0.5 ppb for this compound under optimized GC‑MS conditions . In contrast, the non‑methylated analog (4‑aminobutyraldehyde diethyl acetal) lacks the N‑methyl group, resulting in different ionization efficiency and a distinct mass spectrum (base peak m/z 130), which prevents its use as a surrogate for Impurity 34 quantification [1].

GC-MS trace detection sensitivity
Data to verify
Reported LOD 0.5 ppb; [M+H]⁺ m/z 176 for SIM
Supports trace impurity detection below ICH identification threshold; ionization efficiency may differ from non-methylated analog.
Vendor-reported method validation data under optimized GC-MS conditions.
GC-MS Trace Analysis Method Validation

Purity Specification and Stability Profile for Reference Standard Procurement

Commercial suppliers offer 4,4‑Diethoxy‑N‑methylbutan‑1‑amine as an analytical reference standard with a minimum HPLC purity of 98 % to 99 % . The diethyl acetal protecting group imparts stability under neutral conditions, and the compound is supplied with a certificate of analysis (COA) that includes HPLC chromatogram, MS spectrum, and residual solvent data . By comparison, the free aldehyde form (γ‑methylaminobutyraldehyde) is unstable and prone to oxidation and polymerization, making the acetal standard the only viable procurement option for quantitative work [1].

Purity specification and stability profile
Source review
Purity 98–99% (HPLC); stable as neat oil at 2–8 °C; COA available
Acetal-protected form supports reproducible calibration; free aldehyde is unsuitable for quantitative reference material procurement.
Vendor specifications and literature indirectly supporting free aldehyde instability.
Reference Standard Purity Stability

Optimal Procurement-Driven Application Scenarios for 4,4-Diethoxy-N-methylbutan-1-amine


Zolmitriptan ANDA Impurity Quantification

Procure 4,4-Diethoxy-N-methylbutan-1-amine as the primary reference standard for Zolmitriptan Impurity 34. Use the ≥99 % HPLC-pure material to prepare calibration standards in the 0.05–5 ppm range for GC‑MS or HPLC‑UV analysis. This enables quantification of residual amino‑acetal intermediate in API batches, ensuring compliance with the ≤0.1 % impurity limit typically required for unspecified impurities under ICH Q3A .

Forced Degradation Studies in Triptan Process Development

Employ the compound as a marker to monitor the completeness of the acetal reduction step during zolmitriptan or rizatriptan synthesis. Spiking experiments with the Impurity 34 standard allow process chemists to optimize reducing agent stoichiometry and reaction time, directly linking impurity levels to process parameters and reducing downstream purification costs .

GC‑MS Method Validation for Trace Amine‑Acetal Impurities

Utilize the compound's characteristic [M+H]⁺ ion at m/z 176 to validate a sensitive SIM‑GC‑MS method. The vendor-reported 0.5 ppb LOD facilitates method development for simultaneous quantification of monomethyl and dimethyl amino‑acetal impurities in a single run, supporting multi‑impurity profiling strategies for regulatory submissions .

Differentiation of N‑Methylation States in Pharmacopeial Monograph Development

Include the monomethyl standard alongside the dimethyl USP Related Compound H when developing or modernizing a zolmitriptan monograph. The distinct retention time and MS spectrum of Impurity 34 provide unequivocal identification, preventing mislabeling of the dimethyl intermediate as a process impurity and ensuring monograph accuracy .

Application
Selection Property
Validation Focus
Zolmitriptan ANDA impurity quantification
Impurity identity specificity
Co-elution and regulatory compliance review
Forced degradation and process development
Acetal reduction step monitoring
Spiking experiment and process parameter correlation
GC-MS method validation for trace amine-acetals
Characteristic [M+H]⁺ ion at m/z 176
SIM sensitivity and multi-impurity profiling review
Pharmacopeial monograph development
N-methylation state differentiation
Retention time and MS spectrum attribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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